Cas no 1000339-35-4 (5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide)

5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by its brominated aromatic ring and cyclopropyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for bioactive molecules. The bromine moiety enhances reactivity for further functionalization, while the methoxy and cyclopropyl groups contribute to steric and electronic modulation. Its well-defined structure allows for precise modifications in drug discovery, particularly in the development of enzyme inhibitors or receptor-targeting agents. The compound’s stability and solubility profile make it suitable for diverse synthetic applications. Analytical data, including NMR and HPLC, confirm high purity, ensuring reliability in research settings.
5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide structure
1000339-35-4 structure
Product Name:5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide
CAS No:1000339-35-4
MF:C10H12BrNO3S
MW:306.176180839539
MDL:MFCD08235093
CID:2114942
PubChem ID:8469277
Update Time:2025-10-18

5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide
    • 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE
    • Benzenesulfonamide, 5-bromo-N-cyclopropyl-2-methoxy-
    • SCHEMBL25340698
    • MFCD08235093
    • 914302-35-5
    • CS-0439498
    • DTXSID00429171
    • AKOS006035094
    • SB82785
    • BS-18985
    • 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide
    • DA-37668
    • 1000339-35-4
    • MDL: MFCD08235093
    • Inchi: 1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3
    • InChI Key: UMVXZMYOHRGQIY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)S(NC1CC1)(=O)=O)OC

Computed Properties

  • Exact Mass: 304.97213g/mol
  • Monoisotopic Mass: 304.97213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 306.18g/mol
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.8Ų

5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide Security Information

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5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:1000339-35-4)5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide
Order Number:A897766
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:00
Price ($):265.0
Email:sales@amadischem.com

Additional information on 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide

Introduction to 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide (CAS No. 1000339-35-4)

5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide, with the CAS number 1000339-35-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The unique structural features of 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide make it a promising candidate for various therapeutic applications.

The molecular structure of 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide consists of a benzene ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a sulfonamide group attached to the benzene ring. The cyclopropyl group is attached to the nitrogen atom of the sulfonamide moiety. This combination of functional groups imparts unique chemical and biological properties to the compound, making it an interesting subject for further investigation.

In recent years, there has been a growing interest in the development of new sulfonamide derivatives for their potential therapeutic applications. Sulfonamides have been widely studied for their ability to inhibit various enzymes and receptors, which can be exploited for the treatment of diseases such as cancer, inflammation, and infectious diseases. The bromine substitution in 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide is particularly noteworthy, as it can influence the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.

The methoxy group in 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide plays a significant role in modulating the compound's electronic properties and enhancing its binding affinity to target proteins. The cyclopropyl group, on the other hand, contributes to the overall conformational rigidity of the molecule, which can improve its pharmacokinetic properties and reduce off-target effects.

5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide has been evaluated in several preclinical studies for its potential as an anticancer agent. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent cytotoxic activity against a panel of human cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was found to involve the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.

In addition to its anticancer properties, 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide has also shown promise as an anti-inflammatory agent. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide could be a valuable lead compound for the development of new anti-inflammatory drugs.

The pharmacokinetic profile of 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide has also been investigated in preclinical models. Studies have shown that this compound exhibits good oral bioavailability and favorable metabolic stability. These properties are essential for ensuring that the drug reaches its target site at sufficient concentrations to exert its therapeutic effects. Furthermore, preliminary toxicity studies have indicated that 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In conclusion, 5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide (CAS No. 1000339-35-4) is a promising compound with a diverse range of biological activities. Its unique structural features make it an attractive candidate for further development as a therapeutic agent. Ongoing research is focused on optimizing its pharmacological properties and evaluating its potential in clinical settings. As our understanding of this compound continues to grow, it is likely that new applications will emerge, further highlighting its importance in medicinal chemistry and pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:1000339-35-4)5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide
A897766
Purity:99%
Quantity:25g
Price ($):265.0
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